N-(4-methanesulfonyl-2-nitrophenyl)-2H-1,3-benzodioxol-5-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MSNBA involves several steps, starting with the preparation of the intermediate compounds. The key steps include nitration, sulfonation, and amination reactions. The reaction conditions typically involve the use of strong acids and bases, along with specific temperature and pressure controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of MSNBA follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce high-quality MSNBA .
Chemical Reactions Analysis
Types of Reactions
MSNBA undergoes various chemical reactions, including:
Oxidation: MSNBA can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction of MSNBA can lead to the formation of amines and other reduced derivatives.
Substitution: MSNBA can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
MSNBA has a wide range of applications in scientific research:
Chemistry: Used as a probe to study fructose transport mechanisms and GLUT5 transporter activity.
Biology: Helps in understanding the role of fructose metabolism in cellular processes and diseases.
Medicine: Investigated for its potential therapeutic applications in conditions related to fructose metabolism, such as cancer and metabolic disorders.
Industry: Utilized in the development of diagnostic tools and assays for fructose transport and metabolism .
Mechanism of Action
MSNBA exerts its effects by specifically inhibiting the GLUT5 fructose transporter. It competitively binds to the GLUT5 transporter, preventing fructose from being transported into cells. This inhibition disrupts fructose metabolism and can affect various cellular processes that rely on fructose uptake. The molecular target of MSNBA is the GLUT5 transporter, and its pathway involves the competitive inhibition of fructose binding sites .
Comparison with Similar Compounds
Similar Compounds
Methylsulfonylnitrobenzoates (MSNBs): These compounds also inhibit the interaction of the thyroid hormone receptor with its coactivators.
Sulfonylnitrophenylthiazoles (SNPTs): These compounds replace the ester linkage of MSNBs with a thiazole and inhibit coactivator binding to the thyroid hormone receptor.
Uniqueness of MSNBA
MSNBA is unique due to its specific inhibition of the GLUT5 fructose transporter, which is not commonly targeted by other similar compounds. This specificity makes MSNBA a valuable tool in studying fructose metabolism and its implications in various biological processes .
Properties
IUPAC Name |
N-(4-methylsulfonyl-2-nitrophenyl)-1,3-benzodioxol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6S/c1-23(19,20)10-3-4-11(12(7-10)16(17)18)15-9-2-5-13-14(6-9)22-8-21-13/h2-7,15H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVYUOPHDIDJOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)NC2=CC3=C(C=C2)OCO3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852702-51-3 |
Source
|
Record name | N-(4-methanesulfonyl-2-nitrophenyl)-1,3-dioxaindan-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary mechanism of action of MSNBA?
A1: Research suggests that MSNBA acts as an inhibitor of the thyroid hormone receptor-coactivator interaction []. This interaction is essential for the thyroid hormone receptor to properly regulate gene expression. While the precise mechanism of inhibition requires further investigation, preliminary studies indicate that MSNBA may disrupt the binding interface between the receptor and coactivator.
Q2: Beyond its interaction with the thyroid hormone receptor, has MSNBA demonstrated activity against other targets?
A2: Interestingly, MSNBA has also been explored as a potential inhibitor of the human glucose transporter GLUT5 [, ]. This transporter plays a crucial role in fructose absorption in the small intestine. Studies utilizing a simulated small intestine environment suggest that MSNBA may hinder GLUT5 activity and consequently impact fructose metabolism [].
Q3: How does the structure of MSNBA relate to its biological activity?
A3: While detailed structure-activity relationship (SAR) studies are limited, researchers have employed multilinear regression analysis and Quantitative Structure-Activity Relationship (QSAR) models to investigate the relationship between MSNBA's physicochemical properties and its inhibitory activity against the thyroid hormone receptor-coactivator interaction []. These analyses can provide valuable insights into the structural features crucial for its activity and guide the design of novel analogs with improved potency or selectivity.
Q4: Has MSNBA been investigated in any in vitro or in vivo models?
A4: To date, in vitro studies have primarily focused on evaluating MSNBA's inhibitory effects on GLUT5 using cell lines [, ]. Further research, including animal models, is necessary to validate these findings and comprehensively assess its potential therapeutic efficacy and safety profile.
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